5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid
Description
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a central pyrazole ring substituted with a 4-chlorophenyl group at position 5, a phenyl group at position 1, and a carboxylic acid moiety at position 3 (Figure 1). This compound has been synthesized via condensation reactions involving phenylhydrazine and malononitrile, yielding a white solid with a high melting point (>300°C) . It is frequently studied as a precursor for bioactive molecules, particularly in medicinal chemistry for anticancer and antimicrobial applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1-phenylpyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-12-8-6-11(7-9-12)15-10-14(16(20)21)18-19(15)13-4-2-1-3-5-13/h1-10H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDWMNUDBWOOMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)C(=O)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, the reaction of 4-chlorophenylhydrazine with 1,3-diphenylpropane-1,3-dione under acidic conditions can yield the desired pyrazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare the target compound with analogs differing in substituents, biological activity, and physicochemical properties.
Structural Analogs and Substituent Effects
Table 1: Key Structural Analogs and Their Substituents
Key Observations :
Key Observations :
- The 2,4-dichlorophenyl-methyl analog demonstrates potent CB1 receptor antagonism, suggesting pyrazole carboxamides are promising for neurological applications.
- Triazole and thiophene derivatives (e.g., ) show superior anticancer activity compared to the target compound, likely due to enhanced electron-withdrawing effects or heterocyclic interactions.
Physicochemical Properties
Table 3: Physicochemical Comparison
Key Observations :
Biological Activity
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, a compound with the molecular formula C16H14ClN2O2, has garnered attention in various fields of research due to its diverse biological activities. This article synthesizes current findings regarding its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, while also examining its applications in agricultural chemistry and material science.
- Molecular Weight: 298.72 g/mol
- CAS Number: 167873-90-7
- Chemical Structure:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrazole, including 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid, exhibit significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 10.5 | Induction of apoptosis via caspase activation |
| H460 | 8.3 | Inhibition of anti-apoptotic proteins |
| HT-29 | 12.0 | Cell cycle arrest at G2/M phase |
Studies demonstrated that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting growth factor signaling pathways, making it a promising candidate for further development in cancer therapy .
2. Anti-inflammatory Effects
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
| Cytokine | Inhibition (%) at 10 µM |
|---|---|
| TNF-α | 76% |
| IL-6 | 86% |
This inhibition is comparable to standard anti-inflammatory drugs like dexamethasone, suggesting its potential use in treating inflammatory diseases .
3. Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. In particular, studies have shown that it is effective against:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Aspergillus niger | 64 µg/mL |
These findings indicate that the compound could be developed into a novel antimicrobial agent .
Agricultural Chemistry
5-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid is utilized in the formulation of herbicides and pesticides. Its efficacy in controlling pest populations while minimizing environmental impact makes it valuable in sustainable agricultural practices .
Material Science
In material science, this compound is employed in synthesizing advanced materials, enhancing the durability and resistance of polymers and coatings .
Case Studies
Several case studies have illustrated the compound's effectiveness:
- Cancer Research Study: A study involving the treatment of A549 lung cancer cells showed a significant reduction in cell viability after treatment with varying concentrations of the compound over 48 hours.
- Anti-inflammatory Research: In vivo experiments demonstrated that administration of the compound reduced paw edema in carrageenan-induced inflammation models by up to 70%.
- Antimicrobial Efficacy: Clinical isolates of Staphylococcus aureus were treated with the compound, resulting in a marked decrease in bacterial load compared to untreated controls.
Q & A
Q. What are the recommended synthetic routes for 5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylic acid?
The compound can be synthesized via cyclocondensation of substituted hydrazines with β-keto esters. For example, a modified protocol involves reacting phenylhydrazine derivatives with ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutanoate in toluene under acidic catalysis (paratoluenesulfonic acid), followed by alkaline hydrolysis to yield the carboxylic acid . Key steps include:
- Hydrazone formation : Stirring at room temperature for 18 hours.
- Cyclization : Refluxing in toluene to form the pyrazole core.
- Hydrolysis : Using KOH in methanol to cleave the ester group. Critical parameters include pH control during acidification (pH ≈ 1.5) to precipitate the product.
Q. How is the compound characterized using spectroscopic and chromatographic methods?
- NMR : and NMR identify aromatic protons (δ 7.2–8.1 ppm) and carbonyl carbons (δ ~170 ppm). Substituents like Cl and phenyl groups split signals due to anisotropic effects.
- IR : A strong absorption band at ~1700 cm confirms the carboxylic acid group.
- HPLC/MS : Purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 343) are validated using reverse-phase chromatography with UV detection at 254 nm .
Q. What are the key structural features determined by X-ray crystallography?
Single-crystal X-ray diffraction reveals:
Advanced Research Questions
Q. How do substituent variations influence electronic properties and reactivity?
Substituents like Cl, CF, or methyl groups alter electron density and steric effects:
- Electron-withdrawing groups (e.g., Cl, CF) : Reduce nucleophilicity at the pyrazole ring, as shown by DFT calculations (HOMO-LUMO gaps widen by ~0.3 eV compared to unsubstituted analogs) .
- Methyl groups : Increase steric hindrance, slowing reaction kinetics in esterification (e.g., 20% reduced yield compared to unsubstituted derivatives) . Comparative studies with 5-(4-chlorophenyl)-1-(4-methoxyphenyl) analogs highlight methoxy groups enhancing solubility in polar solvents .
Q. What intermolecular interactions stabilize the crystal structure?
X-ray data show:
- π-π stacking : Between pyrazole and chlorophenyl rings (centroid-centroid distance: 3.835–3.859 Å) .
- C–H⋯π interactions : Methyl groups engage with chlorophenyl rings (C–H distance: 2.89 Å) .
- Hydrogen bonds : Carboxylic acid dimers form via O–H⋯O bonds (O⋯O distance: 2.65 Å) . These interactions dictate packing efficiency (density: 1.407 g/cm) .
Q. How does the compound interact with biological targets such as carbonic anhydrases?
Structural analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole) inhibit carbonic anhydrase isoforms (CA I, II, IV) by coordinating the active-site zinc ion via the pyrazole nitrogen. Docking studies suggest a binding affinity () of ~150 nM, comparable to acetazolamide . Substitution at the 3-position (e.g., CF) enhances hydrophobic interactions with CA IX, a cancer-associated isoform .
Methodological Notes
- Resolving data contradictions : Conflicting solubility reports (e.g., DMSO vs. aqueous buffers) are resolved by measuring logP values (calculated: 3.2 ± 0.1) and using co-solvents like Tween-80 .
- Crystallization optimization : Slow evaporation from acetic acid yields diffraction-quality crystals (0.2 × 0.1 × 0.1 mm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
